molecular formula C19H21NO2S B12565250 Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- CAS No. 234092-62-7

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)-

Cat. No.: B12565250
CAS No.: 234092-62-7
M. Wt: 327.4 g/mol
InChI Key: PNXHYNKKVPFFIB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- is a substituted benzenesulfonamide derivative characterized by a 4-methyl group on the benzene ring and an N-linked 6-phenyl-5-hexynyl chain. This compound belongs to the benzenesulfonamide family, known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents . The hexynyl chain introduces rigidity and lipophilicity, which may influence binding affinity and pharmacokinetic properties.

Properties

CAS No.

234092-62-7

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-methyl-N-(6-phenylhex-5-ynyl)benzenesulfonamide

InChI

InChI=1S/C19H21NO2S/c1-17-12-14-19(15-13-17)23(21,22)20-16-8-3-2-5-9-18-10-6-4-7-11-18/h4,6-7,10-15,20H,2-3,8,16H2,1H3

InChI Key

PNXHYNKKVPFFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Formation and Amine Coupling

A common route starts with 4-methylbenzenesulfonyl chloride (tosyl chloride) as the sulfonylating agent. This reagent reacts with the amine bearing the 6-phenyl-5-hexynyl moiety to form the sulfonamide linkage.

  • Reagents : 4-methylbenzenesulfonyl chloride and 6-phenyl-5-hexynyl amine or its precursor.
  • Solvents : Aromatic hydrocarbons (e.g., benzene, toluene) or halogenated solvents (e.g., chloroform, chlorobenzene).
  • Conditions : Typically carried out under reflux or room temperature with a base such as triethylamine or potassium tert-butoxide to neutralize HCl formed.
  • Catalysts : Sometimes phase transfer catalysts like 18-crown-6 are used to enhance reaction rates.

This method is supported by analogous sulfonamide syntheses where nucleophilic substitution of sulfonyl chlorides by amines is the key step.

Multi-Step Functional Group Transformations

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Sulfonyl chloride formation 4-methylbenzenesulfonic acid + Phosphorus pentachloride or thionyl chloride Chlorobenzene, methylene chloride 20-90 °C 1-3 hours Use of catalytic N,N-dimethylformamide enhances yield
Amine preparation Alkylation or reductive amination of precursor amines THF, DMF, or DMSO Room temp to 85 °C 1-16 hours Microwave-assisted heating possible
Sulfonamide bond formation 4-methylbenzenesulfonyl chloride + 6-phenyl-5-hexynyl amine + base (e.g., triethylamine) Benzene, toluene, or chlorobenzene Reflux (~80 °C) or room temp 2-4 hours Base neutralizes HCl; phase transfer catalysts may be used
Purification Filtration, recrystallization, chromatography Hexane, ethyl acetate Ambient Variable Purity >95% confirmed by HPLC and NMR

Research Findings and Optimization Insights

  • Solvent Choice : Aromatic solvents like chlorobenzene and toluene are preferred for sulfonyl chloride formation and sulfonamide coupling due to their inertness and ability to dissolve reactants.
  • Catalyst Use : Noble metal catalysts (Pd/C, Pt/C) facilitate hydrogenation steps in sulfonyl chloride preparation, improving selectivity and yield.
  • Temperature Control : Mild to moderate temperatures (20-90 °C) optimize reaction rates while minimizing side reactions such as over-halogenation or decomposition.
  • Base Selection : Strong, non-nucleophilic bases like potassium tert-butoxide or triethylamine are effective in scavenging HCl and driving the sulfonamide formation forward.
  • Purification : High purity (>95%) is achievable through chromatographic techniques and recrystallization, confirmed by NMR and HPLC analyses.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Direct sulfonylation 4-methylbenzenesulfonyl chloride + amine Nucleophilic substitution Straightforward, high yield Requires pure amine precursor
Multi-step amine synthesis + sulfonylation Alkylation/reductive amination + sulfonyl chloride Multi-step synthesis Allows complex substituent introduction Longer synthesis time
Catalytic hydrogenation + halogenation Sulfonic acid salts + Pd/C + halogenating agents Reduction and halogenation Enables functional group modifications Requires careful control of conditions
Phase transfer catalysis Sulfonyl chloride + amine + crown ether Catalyzed substitution Enhanced reaction rates Additional catalyst cost

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonamide group (–SO₂NH–) is a strong electron-withdrawing group that influences electrophilic substitution patterns and participates in hydrogen bonding. Key reactions include:

Acylation and Alkylation

  • Sulfonamides can undergo alkylation or acylation at the nitrogen atom under basic conditions. For example, treatment with alkyl halides (R–X) or acyl chlorides (RCOCl) in the presence of a base (e.g., K₂CO₃) yields N-alkylated or N-acylated derivatives .

  • Steric hindrance from the 4-methyl and 6-phenyl-5-hexynyl groups may reduce reactivity at the nitrogen site.

Electrochemical Functionalization

  • Paired electrochemical methods enable tunable synthesis of sulfonamide derivatives. For instance, controlled potential electrolysis (−0.4 V to −1.1 V vs. Ag/AgCl) can selectively reduce nitro groups to amines or generate intermediates like p-quinonediimine (QDI), which reacts with arylsulfinic acids to form sulfonamides .

  • Applied to the target compound, electrochemical reduction could modify the alkyne or aryl moieties.

Alkyne Reactivity

The 5-hexynyl group introduces alkyne functionality, enabling reactions such as:

Hydrogenation

  • Catalytic hydrogenation (H₂, Pd/C) converts alkynes to alkanes or cis-alkenes, depending on catalyst poisoning (e.g., Lindlar’s catalyst for cis-alkenes) .

  • Example:

    Benzenesulfonamide-alkyneH2/PdBenzenesulfonamide-alkane/cis-alkene\text{Benzenesulfonamide-alkyne} \xrightarrow{\text{H}_2/\text{Pd}} \text{Benzenesulfonamide-alkane/cis-alkene}

Cycloaddition

  • Copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) forms triazole rings. This "click" reaction is highly efficient under mild conditions .

Sonogashira Coupling

  • The alkyne can participate in cross-couplings with aryl/vinyl halides using Pd catalysts (e.g., Pd(PPh₃)₄) and CuI to form extended π-systems .

Aromatic Substitution

The 4-methylbenzene ring directs electrophilic substitution to the para position relative to the methyl group. Potential reactions include:

Reaction Type Conditions Product
NitrationHNO₃/H₂SO₄, 0–50°C4-Methyl-3-nitrobenzenesulfonamide
SulfonationH₂SO₄/SO₃, 100°C4-Methyl-3-sulfobenzenesulfonamide
Halogenation (Br₂)FeBr₃ catalyst, CH₂Cl₂4-Methyl-3-bromobenzenesulfonamide

Transition-Metal Catalyzed Transformations

Recent advances in Rh- and Ru-catalyzed hydroaminomethylation (e.g., converting alkenes to amines via CO/H₂) suggest that the alkyne group could be functionalized similarly:

  • Hydroaminomethylation :

    Alkyne+AmineRh/CO/H2Branched/Linear Amine Derivatives\text{Alkyne} + \text{Amine} \xrightarrow{\text{Rh/CO/H}_2} \text{Branched/Linear Amine Derivatives}

    Selectivity depends on ligand design (e.g., Xantphos for linear products) .

  • Asymmetric Catalysis :
    Chiral ligands like MeO-furyl-BIPHEP enable enantioselective hydrocupration of alkynes, yielding chiral amines with >88% ee .

Synthetic Challenges and Considerations

  • Steric Effects : The bulky 6-phenyl-5-hexynyl group may hinder reactions at the sulfonamide nitrogen.

  • Solubility : Polar aprotic solvents (DMF, DMSO) are recommended for reactions involving sulfonamides.

  • Stability : The alkyne group is prone to oxidation; reactions should avoid strong oxidizing agents.

Proposed Reaction Pathways

Based on functional group interplay:

  • Alkyne Hydrogenation → Alkane Sulfonamide

    • Reduces alkyne to alkane, preserving sulfonamide functionality.

  • CuAAC with Azides → Triazole-Linked Conjugates

    • Generates bioactive triazole derivatives for pharmaceutical screening.

  • Electrochemical Reduction → Amine Intermediates

    • Tunable potentials (−0.4 V to −1.1 V) could yield amino or hydroxylamine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Benzenesulfonamide derivatives are pivotal in drug discovery and development. The compound 4-methyl-N-(6-phenyl-5-hexynyl)- has been identified as a lead compound for developing new therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further modifications to enhance its pharmacological properties.

Cancer Research

Anticancer Activity
Research indicates that benzenesulfonamide derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-methyl-N-(6-phenyl-5-hexynyl)- can inhibit carbonic anhydrase IX, a target implicated in tumor growth and metastasis. Experimental results demonstrate that these compounds exhibit inhibitory effects on various cancer cell lines at concentrations ranging from 1.52 to 6.31 μM, with notable selectivity against breast cancer cells.

Case Study: Inhibition of Carbonic Anhydrase IX

  • Objective : To evaluate the inhibitory effect of benzenesulfonamide derivatives on carbonic anhydrase IX.
  • Methodology : Synthesis of the compound followed by biochemical assays to measure enzyme activity.
  • Results : The compound showed a high selectivity index against breast cancer cell lines, indicating its potential as a targeted therapy.

Antimicrobial Properties

Antimicrobial Activity
The sulfonamide moiety is well-known for its broad-spectrum antimicrobial activity. Compounds like 4-methyl-N-(6-phenyl-5-hexynyl)- have been tested for their efficacy against various pathogens. The presence of the sulfonamide group enhances the ability of these compounds to inhibit bacterial growth by targeting specific metabolic pathways.

Case Study: Antimicrobial Efficacy

  • Objective : To assess the antimicrobial activity of 4-methyl-N-(6-phenyl-5-hexynyl)- against common bacterial strains.
  • Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) assays.
  • Results : The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Structural Insights and Synthesis

Understanding the structural characteristics of benzenesulfonamide derivatives is crucial for their application in drug design. The synthesis typically involves nucleophilic acyl substitution reactions between sulfonyl chlorides and amines, allowing for modifications that enhance biological activity.

Synthesis Overview

StepReaction TypeKey Reagents
1Nucleophilic Acyl SubstitutionSulfonyl chloride + Amine
2PurificationCrystallization or Chromatography
3CharacterizationNMR, Mass Spectrometry

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance within the tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzenesulfonamide derivatives from the evidence, focusing on substituent effects, molecular features, and inferred applications.

Substituent Analysis and Molecular Features

Compound Name (Reference) Key Substituents/Features Molecular Weight (g/mol) Potential Applications
4-Chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]benzenesulfonamide Chloro, thiazole ring, ethyl linker ~407.93 Antimicrobial agents, kinase inhibitors
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1H-benzo[d]imidazol-5-yl)-2-methylbenzenesulfonamide Bromo, methoxy, benzimidazole, methyl ~491.34 Anticancer agents, protease inhibitors
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide Acetyl, benzodioxol, methyl ~359.38 CNS-targeting drugs, anti-inflammatory
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide Bromo, triazole, phenoxyethyl-thioether ~551.46 Antiviral agents, metalloenzyme inhibitors
Target Compound 4-Methyl, hexynyl-phenyl chain ~353.46 (estimated) Hypothetical: Enzyme inhibition, antimicrobial
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methyl group (electron-donating) contrasts with chloro/bromo substituents in , which increase polarity and may enhance binding to polar enzyme active sites.
  • Heterocyclic vs.
  • Lipophilicity : The hexynyl-phenyl chain in the target compound likely increases lipophilicity, favoring membrane permeability and CNS penetration, similar to the benzodioxol group in .

Biological Activity

Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound 4-methyl-N-(6-phenyl-5-hexynyl)benzenesulfonamide has garnered attention in recent research for its potential therapeutic applications. This article explores its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 4-methyl-N-(6-phenyl-5-hexynyl)benzenesulfonamide can be represented structurally as follows:

  • Molecular Formula : C₁₅H₁₅N₁O₂S
  • Molecular Weight : 273.35 g/mol

This compound features a benzenesulfonamide core with a methyl group and a hexynyl side chain, contributing to its unique biological properties.

1. Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives, including those similar to 4-methyl-N-(6-phenyl-5-hexynyl)-benzenesulfonamide, against common pathogens.

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureus
4-Methyl-N-(6-phenyl-5-hexynyl)-benzenesulfonamide6.726.63
Control (Vitamin C)0.209-

The above table illustrates that the compound has comparable activity to Vitamin C, suggesting potential as an antimicrobial agent .

2. Anti-inflammatory Activity

In vivo studies have demonstrated that benzenesulfonamide derivatives can significantly reduce inflammation. For instance, a derivative similar to our compound was tested for its ability to inhibit carrageenan-induced rat paw edema.

Time (h)% Inhibition
194.69
289.66
387.83

These results indicate that the compound effectively reduces inflammation over time, making it a candidate for anti-inflammatory therapies .

3. Cardiovascular Effects

A recent study focused on the effects of benzenesulfonamides on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives could significantly decrease perfusion pressure, suggesting cardiovascular benefits.

CompoundDose (nM)Perfusion Pressure Change (%)
Control--
Benzenesulfonamide Derivative A0.001Decrease observed
Benzenesulfonamide Derivative B0.001Greater decrease than A

This study suggests that the compound may interact with calcium channels, leading to decreased coronary resistance and improved cardiac function .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of several benzenesulfonamide derivatives was assessed. The study found that compounds with structural similarities to 4-methyl-N-(6-phenyl-5-hexynyl)-benzenesulfonamide showed potent activity against both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

A detailed mechanism of action study revealed that the anti-inflammatory effects of the compound are likely mediated through the inhibition of pro-inflammatory cytokines. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated animal models compared to controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-N-(6-phenyl-5-hexynyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-methylbenzenesulfonamide and a substituted alkyne intermediate (e.g., 6-phenyl-5-hexynyl bromide). Key steps include:

  • Reflux in ethanol with catalytic glacial acetic acid to facilitate amide bond formation, as demonstrated for analogous sulfonamides .
  • Purification via recrystallization from ethanol or methanol.
  • Yield optimization requires controlled stoichiometry (1:1.1 molar ratio of sulfonamide to alkyne derivative) and reaction monitoring by TLC (e.g., chloroform:methanol 4.8:0.2) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : The alkyne proton (C≡C-H) appears as a singlet near δ 2.1–2.3 ppm. Aromatic protons from the benzene rings show splitting patterns between δ 7.0–8.0 ppm. The methyl group (4-methyl) resonates as a singlet at δ 2.4–2.6 ppm .
  • ¹³C NMR : The alkyne carbons appear at δ 70–85 ppm (sp-hybridized), while sulfonamide carbonyl (SO₂N-) resonates near δ 165–170 ppm .
  • IR : Key peaks include N-H stretch (~3300 cm⁻¹), S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and C≡C stretch (~2100 cm⁻¹) .

Q. What are the primary applications of this compound in chemical and biological research?

  • Applications :

  • Chemical : Acts as a building block for synthesizing heterocyclic compounds (e.g., pyrazoles, thiazoles) via click chemistry or cycloaddition reactions .
  • Biological : Investigated for enzyme inhibition (e.g., carbonic anhydrase) due to the sulfonamide group’s affinity for zinc-containing active sites .

Advanced Research Questions

Q. How can hydrogen bonding networks in its crystal structure be systematically analyzed?

  • Methodology :

  • Use graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D, R₂²(8) motifs) .
  • Employ SHELXL for refining crystallographic data, focusing on H-bond donor-acceptor distances and angles. The program’s robust handling of high-resolution data ensures accurate assignment of intermolecular interactions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic models?

  • Methodology :

  • Cross-validate NMR/IR data with density functional theory (DFT) -calculated spectra to identify discrepancies in conformational preferences .
  • Use Platon/SQUEEZE (integrated in SHELX) to model disordered solvent molecules that may distort crystallographic metrics .

Q. How can computational modeling predict thermodynamic stability and reactivity of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the hexynyl chain and its impact on binding to biological targets .
  • NIST Thermodynamic Data : Reference experimentally validated enthalpy/entropy values for sulfonamide derivatives to predict reaction feasibility (e.g., ΔG of sulfonamide hydrolysis) .

Q. What experimental design considerations are critical for studying its biological activity?

  • Methodology :

  • Dose-Response Assays : Use IC₅₀ determinations with recombinant enzymes (e.g., carbonic anhydrase isoforms) to evaluate potency and selectivity .
  • Control Experiments : Compare activity against structurally similar analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to isolate the role of the methyl and hexynyl groups .

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